molecular formula C10H7ClN4O3 B2895912 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine CAS No. 130035-46-0

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine

Cat. No. B2895912
CAS RN: 130035-46-0
M. Wt: 266.64
InChI Key: CNGBOEGNSIDQBQ-UHFFFAOYSA-N
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Description

Pyrimidin-2-amine derivatives are a class of compounds that have been studied for their diverse biological potential . They often contain additional functional groups, such as chloro, nitro, or methoxy groups, which can significantly influence their properties and biological activity .


Synthesis Analysis

The synthesis of pyrimidin-2-amine derivatives often involves several steps, including ring closure, aromatization, and various substitution reactions . The exact synthesis process can vary depending on the specific functional groups present in the final compound .


Molecular Structure Analysis

The molecular structure of pyrimidin-2-amine derivatives can be quite complex due to the presence of various functional groups. These groups can influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

Pyrimidin-2-amine derivatives can undergo a variety of chemical reactions, including aromatic nucleophilic substitution reactions . The specific reactions and their outcomes can depend on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidin-2-amine derivatives can vary widely depending on their specific structure and functional groups . For example, the presence of halogen atoms can influence the compound’s reactivity, solubility, and other properties .

Safety and Hazards

The safety and hazards associated with pyrimidin-2-amine derivatives can also vary depending on the specific compound. Some may be toxic if swallowed, inhaled, or in contact with skin . Always refer to the specific safety data for the compound .

Future Directions

Research into pyrimidin-2-amine derivatives is ongoing, with many studies focusing on their potential as therapeutic agents for various diseases . Future research may also explore new synthetic methods, novel derivatives, and a deeper understanding of their mechanisms of action .

properties

IUPAC Name

4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3/c11-8-5-9(14-10(12)13-8)18-7-3-1-6(2-4-7)15(16)17/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBOEGNSIDQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327957
Record name 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine

CAS RN

130035-46-0
Record name 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,6-dichloropyrimidine (3.28 g, 20.0 mmol), 4-nitrophenol (2.78 g, 20.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol) were heated and stirred in dimethylformamide (20 ml) at 100° C. for 3 hours. After returning the reaction solution to room temperature, it was poured into ice water (100 ml) and the precipitated crystals were filtered out, washed with water and blow-dried to obtain the title compound (4.93 g, 18.5 mmol, 92%) as colorless crystals.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92%

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